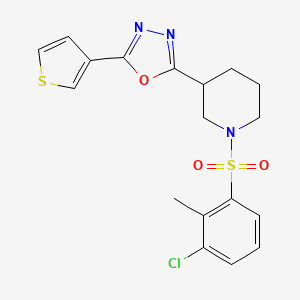
8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C12H17NO·HCl It is a derivative of tetrahydronaphthalene and is characterized by the presence of a methoxy group and a methyl group on the naphthalene ring, as well as an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-1-tetralone and methylamine.
Reduction: The ketone group of 8-methoxy-1-tetralone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination with methylamine under appropriate conditions to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Simpler amines, hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the methoxy or methyl groups.
Aplicaciones Científicas De Investigación
8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
8-methoxy-1-tetralone: A precursor in the synthesis of the compound.
3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A related compound with similar structural features.
8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: An intermediate in the synthesis process.
Uniqueness
8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific combination of functional groups and its ability to form a mixture of diastereomers. This uniqueness makes it valuable in research and industrial applications, where its specific properties can be leveraged for various purposes.
Propiedades
IUPAC Name |
8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-6-9-4-3-5-11(14-2)12(9)10(13)7-8;/h3-5,8,10H,6-7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGQIGGDCUXETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=CC=C2OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)

![1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)
![3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2863682.png)

![ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2863685.png)
![6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2863687.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)


![8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2863696.png)
